molecular formula C14H21N3O2 B11851936 tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

Cat. No.: B11851936
M. Wt: 263.34 g/mol
InChI Key: KBUQJFLSLHCRSC-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate is a synthetic azetidine-based building block of significant interest in medicinal chemistry research. This compound features a carbamate-protected amine on the azetidine ring and a free amino group on the pendant phenyl ring, making it a valuable intermediate for the design and synthesis of novel bioactive molecules. Azetidinone derivatives, which share this core four-membered ring structure, are recognized for their diverse pharmacological profiles beyond their classic antibiotic activities . Recent studies highlight their potential as anticancer agents , with some analogues demonstrating potent cytotoxic effects by inhibiting tubulin polymerization, a key mechanism for suppressing proliferating tumor cells . Furthermore, structural hybrids incorporating azetidinone and other pharmacophores have shown promising anti-mycobacterial activity against drug-resistant strains, positioning them as potential templates for new anti-tuberculosis candidates . The presence of multiple synthetic handles allows researchers to readily functionalize this scaffold, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18)

InChI Key

KBUQJFLSLHCRSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminophenyl azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include nucleophilic substitution reactions, where tert-butyl carbamate reacts with 3-aminophenyl azetidine in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as purification and isolation of the product using techniques like crystallization, extraction, or column chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate serves as a building block for synthesizing complex molecules with potential therapeutic effects. Its structural features allow it to be explored as a lead compound in drug discovery targeting various diseases. The compound may interact with specific biological pathways, making it suitable for further investigation in pharmacology and toxicology.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic molecules. Its azetidine ring structure provides unique reactivity patterns that can be exploited in multi-step synthetic routes, enabling the formation of diverse chemical entities through functional group transformations.

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. By investigating its binding affinity and specificity towards biological targets, researchers can gain insights into its potential roles in cellular processes.

Case Study 1: Anti-inflammatory Activity

A study synthesized derivatives related to this compound to evaluate their anti-inflammatory properties. The compounds exhibited significant inhibition of inflammation in animal models, suggesting that similar derivatives could be developed for therapeutic use against inflammatory diseases .

Case Study 2: Drug Development

Research has focused on the compound's potential as a lead molecule in drug development programs targeting specific diseases such as cancer and neurodegenerative disorders. Initial findings indicate promising bioactivity, warranting further exploration into its efficacy and safety profiles .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents on Azetidine Ring Molecular Formula Molecular Weight (g/mol) Purity (%) Notable Features Reference
tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate 3-Aminophenyl C14H19N3O2 261.32 N/A Core structure for H3 receptor ligands
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) 2-Aminopyrimidin-4-yl, ethyl C14H23N5O2 280 >99 High purity; pyrimidine core
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) Benzhydryl C21H26N2O2 338.45 63 Bulky substituent; lower purity
tert-Butyl (azetidin-3-yl)carbamate hydrochloride None (free amine as HCl salt) C8H16N2O2·HCl 208.69 N/A Enhanced aqueous solubility
tert-Butyl (1-(2-Amino-6-isopropylpyrimidin-4-yl)azetidin-3-yl)(methyl)carbamate (21b) 2-Amino-6-isopropylpyrimidin-4-yl, methyl C16H26N6O2 310.42 N/A Microwave-synthesized; isopropyl group
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (QP-2055) Piperidin-3-yl C13H25N3O2 255.36 95 Bicyclic system; moderate purity
Key Observations:

Substituent Effects: Aromatic vs. Aliphatic Groups: The 3-aminophenyl group in the target compound contrasts with pyrimidine (e.g., 24c) or benzhydryl (26) substituents. Bulkiness: Benzhydryl-substituted analogs (26, 27c-f) exhibit higher molecular weights (~338–395 g/mol) but lower synthetic purity (63–99.6%), likely due to steric hindrance during synthesis .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., 21b, 22c) achieves shorter reaction times and higher yields compared to conventional heating .
  • Hydrochloride salts (e.g., ) offer improved solubility, advantageous for biological assays.

Purity and Analytical Data :

  • Compounds with simple substituents (e.g., ethyl, methyl) generally achieve >95% purity, while bulky groups (e.g., benzhydryl) reduce purity due to side reactions .
  • Mass spectrometry data ([M + H]+) aligns with theoretical molecular weights, confirming structural integrity .

Biological Activity

Introduction

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate, also known as tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}. It features a tert-butyl group, an azetidine ring, and an amino group attached to a phenyl ring. The compound is characterized by its white solid form with a melting point range of 63-72°C and a density of 1.06 g/cm³.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC10H14N2O2C_{10}H_{14}N_{2}O_{2}
Melting Point63-72°C
Density1.06 g/cm³
Purity98%

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Steric Hindrance : The tert-butyl group provides steric hindrance, which may influence the compound’s reactivity and binding affinity to biological targets.
  • Hydrogen Bonding : The aminophenyl group can engage in hydrogen bonding and π-π interactions with target proteins or enzymes, enhancing specificity.
  • Carbamate Hydrolysis : Under physiological conditions, the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Table 2: Mechanistic Insights

MechanismDescription
Steric HindranceInfluences reactivity and binding affinity
Hydrogen BondingEnhances specificity through interactions with targets
Carbamate HydrolysisReleases active intermediates for biological activity

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in drug discovery and development:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially outperforming traditional antibiotics against certain strains .
  • Enzymatic Inhibition : The compound has shown promise in inhibiting specific enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition could lead to effective treatments against bacterial infections .

Case Studies

  • Antibacterial Testing : In vitro tests demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 0.008 to 0.06 μg/mL against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
  • Enzyme Inhibition Studies : A study highlighted the potency of certain carbamate derivatives against bacterial topoisomerases, showing IC₅₀ values significantly lower than those of reference drugs like novobiocin . This indicates a potential pathway for developing new antibacterial agents based on the structure of this compound.

Comparative Analysis

When compared to similar compounds, such as tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate, tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride, and others listed in Table 2, the unique substitution pattern of this compound may impart distinct pharmacological effects.

Table 3: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Index
tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate1193386-50-30.93
tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride1408076-37-80.91
3-(Boc-Amino)-3-methylazetidine1018443-01-00.93

This compound represents a promising candidate for further research in medicinal chemistry due to its unique structural features and potential biological activities. Future studies are warranted to explore its full therapeutic potential, particularly in antibacterial applications and enzyme inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate?

  • The compound is typically synthesized via multi-step protocols involving azetidine ring formation, aromatic substitution, and carbamate protection. For example:

Azetidine Functionalization : Reacting 3-aminophenylazetidine precursors with tert-butyl carbamate-protecting reagents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine, DCM) .

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups to the azetidine core .

  • Key intermediates and yields are often reported in patent literature (e.g., 60–80% yields for carbamate protection steps) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and carbamate protection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C14_{14}H21_{21}N3_3O2_2: calc. 263.1634, found 263.1635) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for intermediates in drug discovery pipelines .

Q. How is this compound purified post-synthesis?

  • Column Chromatography : Silica gel chromatography with gradient elution (e.g., hexane/EtOAc) is standard .
  • Recrystallization : Polar solvents (e.g., ethanol/water) improve purity for crystalline intermediates .

Advanced Research Questions

Q. What challenges arise in optimizing coupling reactions for azetidine derivatives like this compound?

  • Catalyst Selection : Pd(PPh3_3)2_2Cl2_2/CuI systems enhance efficiency in Sonogashira couplings but require strict anhydrous conditions .
  • Solvent Effects : THF or DMF improves solubility of aromatic intermediates but may compete in coordination with catalysts .
  • Temperature Control : Reactions at 20–65°C balance reaction rate and byproduct formation .

Q. Why is the tert-butyl carbamate group preferred for amine protection in this context?

  • Stability : Resists hydrolysis under basic/acidic conditions during multi-step syntheses .
  • Deprotection Ease : Trifluoroacetic acid (TFA) or HCl/MeOH cleanly removes the group without degrading the azetidine core .

Q. How does this compound serve as an intermediate in drug discovery?

  • Pyrrolo-Pyrimidine Synthesis : It is a precursor for antitumor agents (e.g., tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate) via cyclization and functionalization steps .
  • Pharmacophore Integration : The 3-aminophenylazetidine moiety enhances binding to kinase targets in oncology .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Systematic Optimization : Vary catalysts (e.g., Pd2_2(dba)3_3 vs. Pd/C), solvents (toluene vs. THF), and temperatures.
  • Byproduct Analysis : LC-MS or 19^19F NMR identifies side products (e.g., dehalogenated intermediates) .

Q. What strategies improve regioselectivity in azetidine functionalization?

  • Steric Control : Bulky directing groups (e.g., benzhydryl) favor substitution at the azetidine 3-position .
  • Protection-Deprotection : Sequential Boc/Alloc protection ensures selective modification of amine groups .

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